2-(2-Chloro-6-fluorophenyl)-2-fluoroacetic acid
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Overview
Description
2-(2-Chloro-6-fluorophenyl)-2-fluoroacetic acid is an organic compound with the molecular formula C8H6ClFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-2-fluoroacetic acid typically involves the halogenation of phenylacetic acid derivatives. One common method is the reaction of 2-chloro-6-fluorotoluene with a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorophenyl)-2-fluoroacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium tert-butoxide, solvents like ethanol or dimethyl sulfoxide, and temperatures ranging from 50°C to 100°C.
Major Products Formed
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)-2-fluoroacetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biochemical pathways and cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorophenylacetic acid: Similar structure but lacks the additional fluorine atom on the acetic acid moiety.
2-Chloro-6-fluorobenzaldehyde: Contains an aldehyde group instead of the acetic acid moiety.
Uniqueness
2-(2-Chloro-6-fluorophenyl)-2-fluoroacetic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, as well as the additional fluorine atom on the acetic acid moiety. This unique combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H5ClF2O2 |
---|---|
Molecular Weight |
206.57 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C8H5ClF2O2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,(H,12,13) |
InChI Key |
CMEOGXZLYUXLNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C(=O)O)F)F |
Origin of Product |
United States |
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